molecular formula C20H18N2O6S2 B269701 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE

2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE

Cat. No.: B269701
M. Wt: 446.5 g/mol
InChI Key: BJLFTRHFCPKDBI-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound that features a methoxy group, a phenylsulfonyl hydrazinylidene moiety, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-formylphenyl benzenesulfonate with phenylsulfonyl hydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to oxidative conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The methoxy group and the phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include sulfides or amines.

    Substitution: Products may include halogenated derivatives or alkylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of oncology.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-{(E)-[2-(4-methylphenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate
  • 2-methoxy-5-{(E)-[2-(4-chlorophenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate

Uniqueness

Compared to similar compounds, 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE is unique due to its specific substitution pattern and the presence of the methoxy group. This structural uniqueness imparts distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H18N2O6S2

Molecular Weight

446.5 g/mol

IUPAC Name

[5-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C20H18N2O6S2/c1-27-19-13-12-16(15-21-22-29(23,24)17-8-4-2-5-9-17)14-20(19)28-30(25,26)18-10-6-3-7-11-18/h2-15,22H,1H3/b21-15+

InChI Key

BJLFTRHFCPKDBI-RCCKNPSSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3

SMILES

COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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